(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine (2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20406948
InChI: InChI=1S/C11H19NO/c1-5-11(3,4)12-8-10-7-6-9(2)13-10/h6-7,12H,5,8H2,1-4H3
SMILES:
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol

(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine

CAS No.:

Cat. No.: VC20406948

Molecular Formula: C11H19NO

Molecular Weight: 181.27 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine -

Specification

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
IUPAC Name 2-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine
Standard InChI InChI=1S/C11H19NO/c1-5-11(3,4)12-8-10-7-6-9(2)13-10/h6-7,12H,5,8H2,1-4H3
Standard InChI Key HPZUUIOBKHXXNX-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)NCC1=CC=C(O1)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Configuration

The systematic IUPAC name for this compound is 2-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine, reflecting its branched aliphatic chain and furan-derived aromatic group. The tertiary amine center is bonded to a 2-methylbutan-2-yl group and a 5-methylfuran-2-ylmethyl moiety, creating a sterically hindered environment that influences its reactivity.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₁H₁₉NO
Molecular Weight181.27 g/mol
IUPAC Name2-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine
Canonical SMILESCCC(C)(C)NCC1=CC=C(O1)C
InChI KeyHPZUUIOBKHXXNX-UHFFFAOYSA-N

The stereoelectronic properties of the furan ring, with its oxygen heteroatom and conjugated π-system, enable hydrogen bonding and π-π stacking interactions, which are critical for its potential biological activity.

Synthesis and Industrial Production

Reductive Amination Methodology

The primary synthesis route involves reductive amination between 2-methylbutan-2-amine and 5-methylfuran-2-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) is employed as a selective reducing agent in methanol or ethanol under mild acidic conditions (pH 4–6). This method achieves yields of 65–75% with high purity, minimizing by-products like imine oligomers.

Reaction Scheme:
$$ \text{2-Methylbutan-2-amine} + \text{5-Methylfuran-2-carbaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{(2-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine} $$

Industrial-Scale Optimization

For large-scale production, industrial protocols utilize:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (2–3 atm) to enhance reaction rates.

  • Solvent Systems: Toluene or ethyl acetate for improved solubility and easier product isolation.

  • Continuous-Flow Reactors: To maintain consistent temperature and pressure, reducing batch variability.

Physicochemical Properties

Spectral Characteristics

Hypothetical spectroscopic data, inferred from analogous compounds, include:

  • ¹H NMR (CDCl₃): δ 1.05 (s, 6H, C(CH₃)₂), 2.20 (s, 3H, Ar-CH₃), 3.40 (s, 2H, N-CH₂), 6.10–6.30 (m, 2H, furan-H).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C furan), 1250 cm⁻¹ (C-O-C).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. It is stable under inert atmospheres but may degrade via oxidation of the furan ring under prolonged exposure to light or oxygen.

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The compound serves as a precursor for synthesizing:

  • Pyrrole Derivatives: Via cyclization with β-keto esters.

  • Quinoline Analogues: Through Skraup-type reactions.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProduct
CyclocondensationAcetylacetone, H₂SO₄2-Acetylpyrrole derivatives
Friedel-Crafts AlkylationPhCOCl, AlCl₃Aryl ketone-functionalized amines

These transformations underscore its utility in constructing nitrogen-containing heterocycles, prevalent in pharmaceuticals.

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